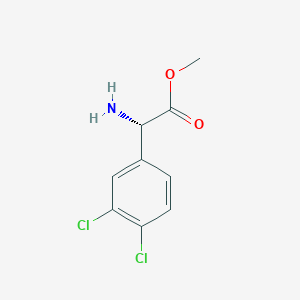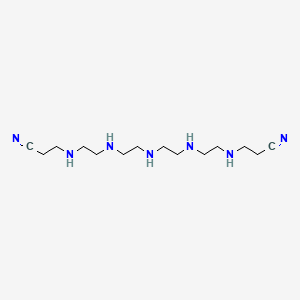
4,7,10,13,16-Pentaazanonadecanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13,16-Pentaazanonadecanedinitrile is a chemical compound with the molecular formula C14H29N7 and a molecular weight of 295.43 g/mol It is characterized by the presence of multiple nitrogen atoms within its structure, making it a polyamine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaazanonadecanedinitrile typically involves the reaction of polyamine precursors with nitrile-containing reagents. One common method includes the stepwise addition of cyanoethyl groups to a polyamine backbone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13,16-Pentaazanonadecanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, substituted polyamines, and various nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
4,7,10,13,16-Pentaazanonadecanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activities and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving polyamine metabolism.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Wirkmechanismus
The mechanism of action of 4,7,10,13,16-Pentaazanonadecanedinitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also modulate the activity of enzymes involved in polyamine metabolism, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,10,13,16-Pentaoxanonadeca-1,18-diyne: This compound has a similar polyamine structure but contains oxygen atoms instead of nitrile groups.
Polyethyleneimine: A polymeric amine with a similar backbone but lacks nitrile groups.
Spermidine: A naturally occurring polyamine with a shorter chain length and different functional groups.
Eigenschaften
CAS-Nummer |
3216-98-6 |
|---|---|
Molekularformel |
C14H29N7 |
Molekulargewicht |
295.43 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C14H29N7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h17-21H,1-2,5-14H2 |
InChI-Schlüssel |
QYNDCVPRVZOXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCNCCNCCNCCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


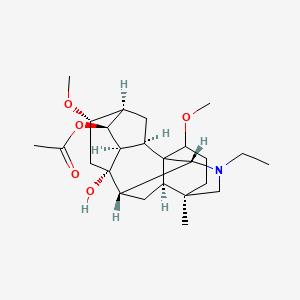
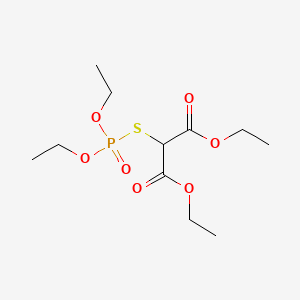
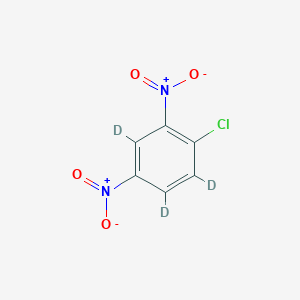
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
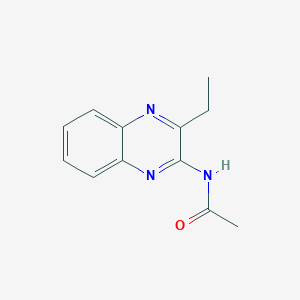

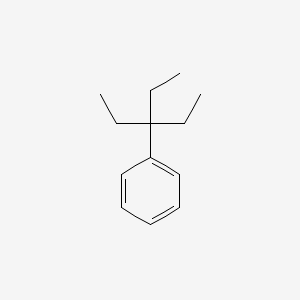
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
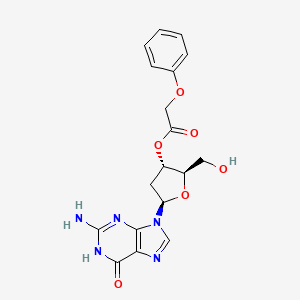
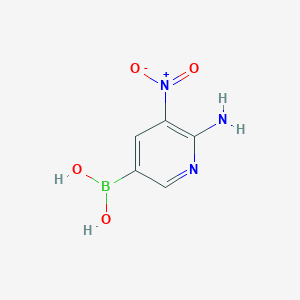
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
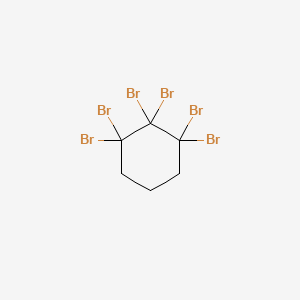
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
